molecular formula C15H12N4O2S B10770496 2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile

2-Amino-6-(2-hydroxy-ethylsulfanyl)-4-(4-hydroxy-phenyl)-pyridine-3,5-dicarbonitrile

Cat. No.: B10770496
M. Wt: 312.3 g/mol
InChI Key: GYIHPWFWFRELQC-UHFFFAOYSA-N
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Description

It is a non-adenosine-like agonist that interacts with the adenosine A1 receptor . This compound has been studied for its potential pharmacological applications, particularly in the modulation of adenosine receptors.

Preparation Methods

The synthesis of LUF5831 involves several steps. The key starting materials include 2-amino-4-(4-hydroxyphenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like potassium carbonate

Chemical Reactions Analysis

LUF5831 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LUF5831 has been extensively studied for its scientific research applications, including:

Mechanism of Action

LUF5831 exerts its effects by binding to the adenosine A1 receptor. This interaction modulates the receptor’s activity, leading to changes in cellular signaling pathways. The molecular targets include the adenosine A1 receptor, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

LUF5831 is unique compared to other adenosine receptor agonists due to its non-adenosine-like structure. Similar compounds include:

LUF5831’s uniqueness lies in its partial agonist activity and its distinct chemical structure, which provides different pharmacological properties compared to other adenosine receptor modulators.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

2-amino-6-(2-hydroxyethylsulfanyl)-4-(4-hydroxyphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C15H12N4O2S/c16-7-11-13(9-1-3-10(21)4-2-9)12(8-17)15(19-14(11)18)22-6-5-20/h1-4,20-21H,5-6H2,(H2,18,19)

InChI Key

GYIHPWFWFRELQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCCO)N)C#N)O

Origin of Product

United States

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